rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
Overview
Description
Rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C15H13ClN2S and its molecular weight is 288.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Polyheterocyclic Compounds : This compound can be used in polyheterocyclic synthesis to create various compounds. This application is highlighted in a study focused on the synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, Pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and Pyrazolyl, Oxadiazolylthieno[2,3-b]pyridine derivatives (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Organometallic Synthesis : It can also be used in the synthesis of organometallic compounds, including phosphine oxide, phosphine sulfide, and heterobimetallic complexes (Štěpnička & Císařová, 2003).
Synthesis of Tricyclic Pyrano[3,2-c]pyridine Derivatives : A method to yield new tricyclic pyrano[3,2-c]pyridine derivatives from arylidenemalononitriles and acetoacetanilide in methanol has been developed, with yields ranging from 55-84% (Mamedov et al., 2019).
Electrocatalysis in CO2 Reduction : Re(pyridine-oxazoline)(CO)3Cl complexes, which can be synthesized from related compounds, have been found to electrocatalyze the reduction of CO2 more effectively in acetonitrile than in other solvents (Nganga et al., 2017).
Antimicrobial Activities : Compounds synthesized from this chemical have been used as scaffolds for antimicrobial activities, especially biologically active sulfonamides and thieno[3,2-d]pyrimidines (Hafez, El-Gazzar, & Zaki, 2016).
Formation of Spiro Compounds : The reaction with acetylene dicarboxylic ester in acetonitrile forms spiro[benzothiophene-3,4'-pyridines] with yields of 20-35% (Voskressensky et al., 2010).
Synthesis of Fused Pyridine Ring Systems with Anticancer Activity : Compound 11d, a novel fused pyridine ring system synthesized from such compounds, showed superior anticancer activity compared to the reference drug Doxorubicin (Elansary et al., 2012).
Development of Antithrombotic Drugs : Studies on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel indicate that methods derived from this compound's synthesis are beneficial for further developments in synthetic methodologies (Saeed et al., 2017).
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c16-13-4-2-1-3-12(13)14(9-17)18-7-5-15-11(10-18)6-8-19-15/h1-4,6,8,14H,5,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDVAYOTONCKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C#N)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463852 | |
Record name | (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444728-11-4 | |
Record name | (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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